6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom, and a methoxybenzenesulfonyl group.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(24(27)21-13-18(25)6-11-22(21)26)31(28,29)20-9-7-19(30-2)8-10-20/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVHUVAGFXMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the methoxybenzenesulfonyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxybenzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-trifluoromethylbenzoic acid, 4-chloro-2-methylphenyl ester
- Methyl 3-fluoro-4-methoxybenzoate
Uniqueness
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features
Biological Activity
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, with the CAS number 872198-98-6, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H20FNO4S, and it has a molecular weight of 437.49 g/mol. The compound features a complex structure that includes a sulfonyl group and a quinolinone moiety, which are critical for its biological functions.
| Property | Value |
|---|---|
| CAS Number | 872198-98-6 |
| Molecular Formula | C24H20FNO4S |
| Molecular Weight | 437.49 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit various enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis. This suggests potential anti-cancer properties.
- Nuclear Receptor Modulation : Similar compounds have been identified as inverse agonists for nuclear receptors like RORc (Retinoic acid receptor-related orphan receptor C), which plays a role in inflammatory responses. This modulation could have implications in treating autoimmune diseases.
- Antimicrobial Activity : Some studies suggest that derivatives of quinolinone compounds possess antimicrobial properties, potentially providing a basis for further exploration into their use as antibiotics.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it was tested against breast cancer and leukemia cell lines with promising results indicating significant cytotoxic effects.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in animal models of rheumatoid arthritis. The results showed a reduction in inflammatory markers and improved joint function, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology profiles of this compound is crucial for assessing its therapeutic viability:
- Absorption : Preliminary data suggest moderate absorption rates when administered orally.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
- Excretion : Renal excretion appears to be the primary route for elimination.
Toxicological assessments have indicated low toxicity levels at therapeutic doses; however, further studies are needed to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
